2-{1'-methyl-[1,4'-bipiperidin]-4-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{1’-Methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is often studied for its interactions with biological systems and its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1’-methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Bipiperidine Core: The initial step involves the synthesis of the bipiperidine core. This can be achieved through a series of cyclization reactions starting from appropriate diamines and dihalides.
Methylation: The next step involves the methylation of the bipiperidine core at the 1’ position. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the methylated bipiperidine with an appropriate ethylamine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1’-Methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides, ketones.
Reduction: Secondary or tertiary amines, alcohols.
Substitution: Various substituted ethanamines.
Scientific Research Applications
2-{1’-Methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of neurotransmitter systems.
Biological Studies: It serves as a tool compound in studies involving cell signaling and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-{1’-methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-{1’-Methyl-[1,4’-bipiperidin]-4-yl}methanamine hydrochloride
- 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride
Uniqueness
2-{1’-Methyl-[1,4’-bipiperidin]-4-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in various applications.
Properties
CAS No. |
2639456-67-8 |
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Molecular Formula |
C13H28ClN3 |
Molecular Weight |
261.83 g/mol |
IUPAC Name |
2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H27N3.ClH/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16;/h12-13H,2-11,14H2,1H3;1H |
InChI Key |
RZXMWCCJGNFECA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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